molecular formula C8H7NO2 B1358716 5-Hydroxyisoindolin-1-one CAS No. 252061-66-8

5-Hydroxyisoindolin-1-one

Cat. No.: B1358716
CAS No.: 252061-66-8
M. Wt: 149.15 g/mol
InChI Key: NLNNRNIJRFYGFB-UHFFFAOYSA-N
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Description

Significance of Isoindolinone Derivatives in Natural Products and Medicinal Chemistry

The isoindolin-1-one (B1195906) framework, a bicyclic structure composed of a fused benzene (B151609) and a γ-lactam ring, is a significant scaffold in the fields of natural products and medicinal chemistry. nih.gov This structural motif is present in a wide array of naturally occurring compounds that exhibit diverse and potent biological activities. nih.govoncowitan.com Consequently, isoindolinone derivatives have been the subject of extensive research for several decades, recognized for their therapeutic potential across various diseases. nih.gov

In the realm of natural products, the isoindolinone core is found in molecules isolated from various sources, including fungi, which are known to produce a diversity of these compounds with anticancer and fibrinolytic activities. oncowitan.com The inherent bioactivity of this scaffold has established it as a "privileged structure" in medicinal chemistry. This term signifies a molecular framework that is capable of binding to multiple biological targets, thus serving as a versatile template for drug discovery.

The pharmaceutical relevance of isoindolinones is underscored by their application in developing therapeutic agents. acs.org The diverse bioactivities associated with this scaffold include antimicrobial, antiviral, anticancer, anti-inflammatory, and anxiolytic properties. researchgate.netresearchgate.net For instance, certain N-phenyl isoindolinone derivatives have demonstrated significant mortality rates against agricultural pests, while others have shown promise as broad-spectrum antiviral agents. acs.org The development of synthetic methodologies to construct and modify the isoindolinone skeleton continues to be an active area of research, opening new avenues for medicinal chemistry applications. nih.govacs.org

Overview of the Research Landscape for 5-Hydroxyisoindolin-1-one

Within the broader class of isoindolinones, this compound is a specific derivative that has garnered attention primarily as a valuable building block in the synthesis of more complex, biologically active molecules. Its chemical structure and properties are well-characterized, providing a foundation for its use in synthetic chemistry. nih.gov

A notable application of this compound is in the development of advanced medical imaging agents. For example, it has been utilized as a key intermediate in the synthesis of positron emission tomography (PET) tracers. acs.org Specifically, its derivative, 7-Fluoro-5-hydroxyisoindolin-1-one, was synthesized as part of the development of tracers for imaging mutant huntingtin (mHTT) protein aggregates, which are implicated in Huntington's disease. acs.org This highlights the compound's role in creating sophisticated tools for neuroscience research and the potential diagnosis of neurodegenerative disorders.

The research landscape for this compound itself is more focused on its synthetic utility rather than its intrinsic biological activity. While the broader isoindolinone class is rich with bioactive compounds, this compound is often a starting material or intermediate. Its availability from commercial suppliers facilitates its use in research laboratories for the construction of novel compounds with potential therapeutic or diagnostic applications. avantorsciences.comfluorochem.co.ukbldpharm.com The study of related hydroxyisoindolinone derivatives, such as 3-hydroxyisoindolin-1-ones, as potential inhibitors of biological targets like bromodomain protein 4 (BRD4) in leukemia cells, further illustrates the importance of the hydroxylated isoindolinone scaffold in drug discovery, suggesting potential, yet unexplored, avenues for derivatives of this compound. doi.org

Compound Data Table

Compound NameMolecular FormulaMolecular Weight ( g/mol )
This compoundC₈H₇NO₂149.15
7-Fluoro-5-hydroxyisoindolin-1-oneC₈H₆FNO₂167.14

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxy-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c10-6-1-2-7-5(3-6)4-9-8(7)11/h1-3,10H,4H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLNNRNIJRFYGFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)O)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20626706
Record name 5-Hydroxy-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252061-66-8
Record name 5-Hydroxy-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-hydroxy-2,3-dihydro-1H-isoindol-1-one
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Synthetic Methodologies for 5 Hydroxyisoindolin 1 One and Its Derivatives

Classical and Conventional Synthetic Approaches

Conventional methods for the synthesis of the isoindolinone core often rely on multi-step sequences involving fundamental organic reactions like nucleophilic substitution, cyclization, and transformations of phthalic acid derivatives.

Nucleophilic Substitution and Cyclization Reactions

One of the foundational strategies for constructing the isoindolinone ring involves the formation of the lactam via intramolecular cyclization. A prominent example is the one-pot synthesis from methyl 2-formylbenzoate (B1231588) derivatives through a reductive amination/lactamization sequence. This process begins with the reaction of a primary amine with the aldehyde group of the benzoate (B1203000) to form an intermediate imine. Subsequent reduction of the imine, often with a mild reducing agent like sodium cyanoborohydride (NaBH₃CN), yields an amine, which then undergoes a spontaneous intramolecular nucleophilic attack on the ester carbonyl to cyclize and form the isoindolinone ring sioc-journal.cn.

To obtain the target compound, 5-Hydroxyisoindolin-1-one, this reaction would commence with methyl 2-formyl-4-hydroxybenzoate. The reaction's efficiency can be influenced by the nature of the amine and the reaction conditions. For many aromatic and alkyl amines, the transformation proceeds effectively at room temperature in solvents like 1,2-dichloroethane (B1671644) sioc-journal.cn. However, for less reactive amines, such as certain 2-substituted anilines, heating in the presence of a base like potassium carbonate may be necessary to facilitate the final lactamization step sioc-journal.cn.

Another classical approach utilizes an aza-Wittig/cyclization reaction of o-phthalaldehydic acid methyl esters. In this method, an azide (B81097) reacts with triphenylphosphine (B44618) to form an iminophosphorane. This intermediate then reacts with the aldehyde group of the ester in an aza-Wittig reaction to generate an imine, which is subsequently reduced and cyclized to afford the N-substituted isoindolinone rsc.orgrsc.org.

Approaches from Phthalide Derivatives

Phthalide derivatives, particularly 3-alkylidenephthalides, serve as versatile precursors for isoindolinone synthesis. A highly efficient method involves the reaction of 3-alkylidenephthalides with primary amines, which can be significantly accelerated using ultrasonic irradiation nih.gov. This approach provides access to a variety of 3-hydroxyisoindolin-1-one derivatives.

The proposed mechanism for this transformation starts with a nucleophilic Michael addition of the primary amine to the exocyclic double bond of the 3-alkylidenephthalide. This is followed by tautomerization to a keto form. The final step is an intramolecular nucleophilic addition of the amide nitrogen onto the ketone carbonyl, which forms the five-membered lactam ring and generates the 3-hydroxy substituent nih.gov. The use of ultrasound has been shown to enhance reaction rates, leading to high yields in short reaction times, often at moderate temperatures (e.g., 50 °C) nih.gov.

The scope of this reaction is broad, accommodating various primary amines, including aliphatic, benzylic, and those containing additional functional groups. The table below summarizes the synthesis of various 3-hydroxyisoindolin-1-one derivatives using this methodology.

3-Alkylidenephthalide PrecursorAmineProductYield (%)Conditions
(Z)-3-Benzylideneisobenzofuran-1(3H)-oneEthanolamine3-Benzyl-3-hydroxy-2-(2-hydroxyethyl)isoindolin-1-one85i-PrOH, 50 °C, Ultrasound (30 min)
(Z)-3-Benzylideneisobenzofuran-1(3H)-onen-Butylamine3-Benzyl-2-butyl-3-hydroxyisoindolin-1-one95i-PrOH, 50 °C, Ultrasound (30 min)
(Z)-3-Benzylideneisobenzofuran-1(3H)-oneFurfurylamine3-Benzyl-2-(furan-2-ylmethyl)-3-hydroxyisoindolin-1-one93i-PrOH, 50 °C, Ultrasound (30 min)
(Z)-3-Benzylideneisobenzofuran-1(3H)-onePhenethylamine3-Benzyl-3-hydroxy-2-phenethylisoindolin-1-one91i-PrOH, 50 °C, Ultrasound (30 min)
(Z)-3-Benzylideneisobenzofuran-1(3H)-oneAmmonium (B1175870) Acetate (B1210297)3-Benzyl-3-hydroxyisoindolin-1-one88i-PrOH, 50 °C, Ultrasound (30 min)

Data sourced from research on ultrasonic-assisted synthesis of isoindolin-1-one (B1195906) derivatives. nih.gov

Modern Catalytic Synthetic Strategies

The development of transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including isoindolinones. These modern strategies often involve C-H activation, annulation, and tandem processes, offering higher efficiency, atom economy, and novel pathways to functionalized derivatives.

Palladium-Catalyzed Annulations and Tandem Processes

Palladium catalysis is a powerful tool for constructing the isoindolinone scaffold, primarily through C-H activation and annulation reactions. One notable method is the synthesis of 3-hydroxyisoindolin-1-one derivatives via palladium-catalyzed C-H activation of secondary benzamides followed by annulation with aldehydes nih.gov. This strategy allows for the direct formation of the hydroxylated isoindolinone core.

Another sophisticated approach involves the palladium-catalyzed oxidative C-H olefination/annulation of N-substituted benzamides with alkenes nih.gov. These reactions typically employ a palladium(II) catalyst, such as Pd(OAc)₂, and an oxidant. The directing group on the amide nitrogen plays a crucial role in facilitating the regioselective activation of the ortho C-H bond of the benzamide. The resulting palladacycle intermediate then coordinates with the alkene, leading to insertion and subsequent reductive elimination to form the isoindolinone ring.

Starting MaterialsCatalyst/ReagentsProcessKey Features
Secondary Benzamides + AldehydesPd(II) catalystC-H Activation/AnnulationDirect synthesis of 3-hydroxyisoindolin-1-ones. nih.gov
N-Tosylbenzamides + AlkenesPd(OAc)₂ / O₂ or AirOxidative C-H Olefination/AnnulationUtilizes readily available alkenes. nih.gov
N-Alkylanilines + BromoalkynesPd(II) catalyst / Ag₂CO₃Oxidative C-H Activation/AnnulationProvides access to indole (B1671886) derivatives, a related heterocycle synthesis strategy. rsc.org
N-Methoxy Benzamides + AllenesPd(CH₃CN)₂Cl₂ / Ag₂CO₃C-H Activation/AnnulationHigh regioselectivity for the synthesis of substituted hydroisoquinolones. mdpi.com

Copper-Catalyzed Reactions

Copper catalysis offers a cost-effective and efficient alternative for the synthesis of isoindolinones. Various copper-catalyzed reactions have been developed, including those involving intramolecular C-H functionalization and cross-coupling pathways.

A significant strategy is the copper-catalyzed intramolecular benzylic C-H sulfamidation of 2-benzyl-N-tosylbenzamides organic-chemistry.orgacs.org. This reaction utilizes a copper(II) triflate (Cu(OTf)₂) catalyst and an oxidant like PhI(OAc)₂ to effect the cyclization, forming N-sulfonyl-1-arylisoindolinones. The sulfonyl group can later be removed to yield the free isoindolinone organic-chemistry.org. Mechanistic studies suggest that the rate-determining step may involve the oxidation of a copper π-arene intermediate rather than the C-H bond cleavage itself organic-chemistry.orgacs.org.

Other copper-catalyzed methods include the oxidative annulation between enynes and N-methoxybenzamides, using a combination of copper(II) acetate and air as the oxidant system to form 3,3-disubstituted isoindolinones nih.gov.

Starting MaterialsCatalyst/ReagentsProcessKey Features
2-Benzyl-N-tosylbenzamidesCu(OTf)₂ / PhI(OAc)₂Intramolecular Benzylic C-H SulfamidationDirected C-H functionalization to form N-sulfonyl isoindolinones. organic-chemistry.orgacs.org
N-Methoxybenzamides + EnynesCu(OAc)₂ / AirOxidative AnnulationForms 3,3-disubstituted isoindolinones at room temperature. nih.gov
Oxazoline Protected Benzamides + MalonatesCu(OAc)₂ / AirAromatic C-H Coupling/CyclizationSpecific to malonates for forming 3,3-disubstituted isoindolinones. nih.gov

Rhodium and Other Transition Metal Catalysis

Rhodium catalysts have proven to be exceptionally effective for C-H activation/annulation reactions leading to isoindolinones. An efficient and broadly applicable method involves the rhodium-catalyzed annulation of N-benzoylsulfonamides with a variety of olefins nih.govnih.gov.

This transformation is typically catalyzed by a rhodium complex such as [{RhCl₂Cp*}₂]. The reaction proceeds via the directed C-H activation of the benzoyl group to form a five-membered rhodacycle. This intermediate then undergoes insertion of an olefin, followed by subsequent steps to generate 3-monosubstituted or 3,3-disubstituted isoindolinones nih.gov. The methodology is compatible with both terminal and internal olefins and has even been extended to include diazoacetates as coupling partners nih.govnih.gov.

Starting MaterialsCatalystProcessKey Features
N-Benzoylsulfonamides + Olefins[{RhCl₂Cp}₂]C-H Activation/AnnulationBroad compatibility with various terminal and internal olefins. nih.gov
N-Benzoylsulfonamides + Diazoacetate[{RhCl₂Cp}₂]Tandem Dimerization/C-H OlefinationOne-pot synthesis of 3,3-disubstituted isoindolinones. nih.govnih.gov
Benzoylhydrazines + AlkynesRh(III) catalystC-H Activation/AnnulationSynthesis of related isoquinolone structures. rsc.org

Metal-Free Cyclization and Condensation Methods

Metal-free synthetic routes to isoindolinones are gaining increasing attention due to their environmental benefits and cost-effectiveness. These methods often rely on intramolecular cyclization or condensation reactions promoted by non-metallic reagents or catalysts.

A notable metal-free approach involves the one-pot synthesis of novel isoindolinones from 2-benzoylbenzoic acid derivatives through intramolecular cyclization in the presence of chlorosulfonyl isocyanate. This reaction proceeds under mild conditions and without the need for a metal catalyst, affording a series of isoindolinone derivatives. researchgate.net Another strategy employs a cascade reaction of ortho-carbonyl-substituted benzonitriles with ((chloromethyl)sulfonyl)benzenes, promoted by potassium carbonate, to yield 3,3-dialkylated isoindolin-1-ones. This method is advantageous as it starts from readily available materials and proceeds under mild, metal-free conditions. acs.org

Furthermore, molecular iodine has been utilized as a catalyst for the synthesis of quinazolines, a related class of nitrogen heterocycles, via benzylic sp3 C-H bond amination under an oxygen atmosphere, highlighting the potential of non-metallic catalysts in C-N bond formation. nih.gov Decarboxylative cyclization reactions mediated by iodine have also been developed for the synthesis of imidazo[1,5-a]quinolines from α-amino acids and 2-methyl quinolines under metal-free conditions. rsc.org These examples underscore the growing importance of metal-free strategies in heterocyclic synthesis.

Starting MaterialReagent/CatalystProductKey Features
2-Benzoylbenzoic acid derivativesChlorosulfonyl isocyanateIsoindolinonesOne-pot, mild conditions, metal-free researchgate.net
Ortho-carbonyl-substituted benzonitriles((chloromethyl)sulfonyl)benzenes, K2CO33,3-Dialkylated isoindolin-1-onesCascade reaction, readily available materials, mild conditions acs.org
2-Aminobenzophenones and aryl aminesMolecular iodine, O22-ArylquinazolinesGreen and sustainable, benzylic C-H amination nih.gov
α-Amino acids and 2-methyl quinolinesIodineImidazo[1,5-a]quinolinesDecarboxylative cyclization, metal-free rsc.org

Organometallic Reagent-Mediated Syntheses

Organometallic reagents are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, and they have been extensively used in the synthesis of isoindolinone derivatives. These reagents, featuring a carbon-metal bond, exhibit strong nucleophilic character, enabling their addition to various electrophilic precursors to form the isoindolinone core.

Organolithium reagents are highly reactive nucleophiles that readily add to carbonyl compounds and imines. cardiff.ac.uk In the context of isoindolinone synthesis, ortho-lithiated aromatic imines have been shown to react with carbon monoxide in a one-pot process to afford 2,3-disubstituted isoindolinones. researchgate.net This method provides a direct route to functionalized isoindolinones. Additionally, N-morpholinomethyl-5-lithiotetrazole, generated by deprotonation with LiHMDS, can undergo addition to aldehydes and ketones to form 5-(1-hydroxyalkyl)tetrazoles, which can be precursors to isoindolinone-like structures. nih.gov The use of less nucleophilic lithium reagents like lithium diisopropylamide (LDA) allows for directed ortho-lithiation of quinazoline (B50416) derivatives, which can then be reacted with various electrophiles to introduce substituents. cardiff.ac.uk

Grignard reagents (R-Mg-X) are another class of widely used organometallic nucleophiles. wikipedia.orgmasterorganicchemistry.com They react with phthalimides to yield 3-aryl-3-hydroxyisoindolinones. semanticscholar.org The reaction of N-benzylphthalimide with alkyl magnesium bromides is a key step in the preparation of 1,1,3,3-tetraalkylisoindolines, which are precursors to stable nitroxides. researchgate.net Grignard reagents are known to add to aldehydes and ketones to form secondary and tertiary alcohols, respectively, a transformation that can be applied to precursors of isoindolinones. masterorganicchemistry.commasterorganicchemistry.comyoutube.com

Organozinc compounds, while less reactive than their lithium and magnesium counterparts, offer the advantage of greater functional group tolerance. wikipedia.orgsigmaaldrich.comslideshare.net They can be prepared from organic halides and zinc metal and are used in various C-C bond-forming reactions, including Negishi coupling. wikipedia.orgsigmaaldrich.com The selective addition of organozinc reagents to phthalimides is a method for synthesizing 3-hydroxyisoindolin-1-ones. nih.gov The preparation of functionalized organozinc halides allows for their use in transition metal-catalyzed cross-coupling reactions to build complex isoindolinone structures. organicreactions.org

Organometallic ReagentPrecursorProductKey Features
OrganolithiumOrtho-lithiated aromatic imine + CO2,3-Disubstituted isoindolinoneOne-pot synthesis researchgate.net
Grignard ReagentPhthalimide (B116566)3-Aryl-3-hydroxyisoindolinoneAddition to carbonyl semanticscholar.org
Organozinc ReagentPhthalimide3-Hydroxyisoindolin-1-oneSelective addition, functional group tolerance nih.gov

Cascade and Multicomponent Reactions for Scaffold Assembly

Cascade and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single operation from three or more starting materials. thieme-connect.com These reactions are characterized by high atom economy and operational simplicity, making them attractive for the synthesis of isoindolinone libraries.

A modular solid-phase multicomponent reaction has been developed for the synthesis of 3-substituted isoindolinone derivatives. This reaction involves a mixture of a chiral β-keto lactam, an aldehyde, an isocyanide, and a dienophile to produce chiral 3-substituted isoindolinones in one pot. nih.govsciforum.net Another example is a catalyst-free, microwave-assisted three-component reaction of 2-formylbenzoic acid, primary amines, and dialkyl phosphites to synthesize N-alkyl-isoindolinone phosphonates. tandfonline.com The Ugi reaction, a well-known MCR, has been employed to synthesize a series of isoindolinone compounds with good in vitro potency on the Kv1.5 ion channel. nih.gov Furthermore, an acid-mediated one-pot multicomponent reaction of 2-carboxybenzaldehyde, nitriles/anilines, and a nucleophile has been described for the synthesis of a range of functionalized N-substituted isoindolinone derivatives. thieme-connect.com

Cascade reactions, where a series of intramolecular reactions are triggered by a single event, have also been utilized. For instance, an asymmetric organo-cascade reaction of 2-cyanobenzaldehyde (B126161) with malonate has been used to produce enantioenriched 2-(1-oxoisoindolin-3-yl)malonate. d-nb.info A novel synthetic route for isoxazolin-5-one (B1206914) glucosides, structurally related to isoindolinones, has been developed using a cascade reaction. nih.gov

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of enantiomerically pure chiral isoindolinones is of great importance, as the biological activity of these compounds often resides in a single enantiomer. acs.org Asymmetric catalysis provides a powerful tool for the stereoselective synthesis of these molecules.

Various catalytic asymmetric methods have been developed for the synthesis of chiral isoindolinones, employing both chiral transition-metal complexes and organocatalysts. nih.gov

Rhodium(III)-catalyzed chiral N-sulfinyl amide directed asymmetric [4+1] annulation of benzamides with acrylic esters has been developed for the direct and stereoselective synthesis of 3-substituted isoindolinones. rsc.org Palladium-catalyzed asymmetric intramolecular allylic C-H amination offers a highly efficient route to a range of substituted chiral isoindolines with excellent enantioselectivities. chinesechemsoc.org

Organocatalysis has also emerged as a powerful strategy. Chiral Brønsted acids have been used to catalyze the enantioselective addition of thiols to N-acyl ketimines, generated in situ from 3-hydroxyisoindolinones, to afford N(acyl),S-acetals with a tetrasubstituted stereocenter in high yields and enantioselectivities. researchgate.netrsc.org Bifunctional chiral ammonium salts have been shown to be effective in the asymmetric cascade reaction of 2-cyanobenzaldehyde with dimethyl malonate for the synthesis of (S)-2-(1-oxoisoindolin-3-yl)malonate. d-nb.info Furthermore, the asymmetric synthesis of 3-nitromethyl isoindolinones has been achieved with high enantioselectivities through a cascade aza-Henry/lactamization reaction catalyzed by a neutral bifunctional organocatalyst. acs.org

Catalyst TypeReactionProductKey Features
Rhodium(III) complexAsymmetric [4+1] annulation3-Substituted isoindolinonesDirect and stereoselective rsc.org
Palladium complexAsymmetric intramolecular allylic C-H aminationChiral isoindolinesHigh efficiency and enantioselectivity chinesechemsoc.org
Chiral Brønsted acidEnantioselective addition of thiols to N-acyl ketiminesN(acyl),S-acetalsHigh yields and enantioselectivities researchgate.netrsc.org
Bifunctional chiral ammonium saltAsymmetric cascade reaction(S)-2-(1-Oxoisoindolin-3-yl)malonateHigh yields and good enantioselectivities d-nb.info
Neutral bifunctional organocatalystAsymmetric aza-Henry/lactamization3-(Nitromethyl)isoindolin-1-onesHigh enantioselectivities acs.org

Chiral Auxiliary Approaches

The asymmetric synthesis of 3-substituted isoindolinones, including those with a 5-hydroxy substituent, can be effectively achieved using chiral auxiliaries. This strategy involves the covalent attachment of a chiral molecule to the isoindolinone precursor, which directs the stereochemical outcome of subsequent reactions. After the desired stereocenter is established, the auxiliary can be cleaved to yield the enantiomerically enriched product.

One of the early and effective chiral auxiliaries employed in the synthesis of chiral isoindolinones is (R)-phenylglycinol. chim.it The condensation of this chiral amino alcohol with a suitably substituted 2-formylbenzoic acid can produce a tricyclic γ-lactam as a single diastereoisomer. chim.it This intermediate can then undergo further transformations, such as aminal ring-opening with a carbon nucleophile, to introduce a substituent at the 3-position with high stereocontrol. chim.it

Another versatile chiral auxiliary is the N-tert-butylsulfinyl group. acs.org A series of (S)-2-(tert-butylsulfinyl)-isoindolin-1-ones can be synthesized from the corresponding methyl 2-formylbenzoates. acs.org Deprotonation of these compounds followed by alkylation affords 3-substituted isoindolinones in excellent yields and with high diastereomeric ratios. acs.org This method offers a general and efficient route to a variety of chiral 3-substituted isoindolinones. acs.org

The table below summarizes the key aspects of these chiral auxiliary approaches.

Chiral AuxiliaryPrecursorKey ReactionOutcomeReference
(R)-Phenylglycinol2-Formylbenzoic acid derivativeCondensation and aminal ring-openingSingle diastereomer of tricyclic γ-lactam chim.it
N-tert-ButylsulfinylMethyl 2-formylbenzoate derivativeDeprotonation and alkylationHigh yield and high diastereomeric ratio acs.org

Influence of Substitution on Stereoselectivity

The nature and size of substituents on the isoindolinone scaffold, particularly at the nitrogen atom (N-2) and the C-3 position, can significantly influence the stereoselectivity of certain reactions. A notable example is the acid-catalyzed dehydration of 3-alkyl-3-hydroxyisoindolin-1-ones to form 3-methyleneisoindolin-1-ones. irb.hr

A study on a range of structurally diverse 3-alkyl-3-hydroxyisoindolin-1-ones revealed a direct correlation between the size of the N-substituent and the stereochemical outcome of the dehydration reaction. irb.hr When the nitrogen atom is unsubstituted (N-H), the reaction exclusively affords the Z-isomer. irb.hr This is attributed to minimized steric hindrance. irb.hr

Conversely, as the steric bulk of the N-substituent increases (e.g., N-methyl or N-benzyl), a stereoisomeric mixture is formed, with the E-isomer being the major component. irb.hr This shift in stereoselectivity is due to the sterically demanding N-substituent directing the C-3 alkyl group away from it during the elimination process. irb.hr Interestingly, the size of the 3-alkyl substituent itself was found to have a negligible impact on the stereochemical outcome. irb.hr

The following table illustrates the effect of the N-substituent on the stereoselectivity of the dehydration reaction.

N-Substituent3-Alkyl GroupProduct(s)Major IsomerReference
HEthylZ-2aZ (>20:1) irb.hr
HPropylZ-2dZ (exclusive) irb.hr
MethylEthylE-2e and Z-2eE (7:1) irb.hr
BenzylEthylE-2f and Z-2fE (8:1) irb.hr

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods. For the synthesis of this compound and its derivatives, several green chemistry approaches have been explored, including the use of ultrasonic irradiation, aqueous reaction media, and microwave-assisted synthesis.

Ultrasonic Irradiation-Assisted Syntheses

Ultrasonic irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and milder reaction conditions. A facile and efficient synthesis of a library of 3-hydroxyisoindolin-1-ones from 3-alkylidenephthalides has been developed using this technique. nih.govrsc.org The reaction involves the nucleophilic addition of primary amines to 3-alkylidenephthalides in isopropanol (B130326) at 50 °C under ultrasonic irradiation (47 kHz, 35 W) for 30 minutes. nih.gov This method is characterized by its tolerance of various functional groups, high efficiency, and excellent yields. nih.govrsc.org Furthermore, the synthesis can be performed on a multigram scale, highlighting its practical utility. nih.govresearchgate.net This ultrasound-assisted approach can also be extended to one-pot syntheses of other isoindolin-1-one motifs. nih.gov

Aqueous Medium Reactions

The use of water as a solvent in organic synthesis is a cornerstone of green chemistry, offering significant environmental and economic advantages over traditional organic solvents. An efficient and environmentally friendly microwave-assisted method for the synthesis of novel isoindolinone derivatives has been developed using water as the solvent. uobasrah.edu.iqresearchgate.net This one-pot, three-component reaction involves the condensation of β-ketocarboxylic acids, various primary amines, and 2-carboxybenzaldehyde. uobasrah.edu.iqresearchgate.net The reaction is promoted by cetrimonium (B1202521) bromide and proceeds via a multicomponent cascade of decarboxylation and lactamization. uobasrah.edu.iq This methodology provides good yields of the desired isoindolinone derivatives under mild conditions. uobasrah.edu.iqresearchgate.net

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has gained widespread acceptance as a green chemistry technique due to its ability to dramatically reduce reaction times, increase product yields, and often improve product purity. An efficient and catalyst-free microwave-assisted method has been developed for the synthesis of N-alkyl-isoindolinone phosphonates. informahealthcare.com This three-component reaction of 2-formylbenzoic acid, primary amines, and various dialkyl phosphites proceeds at a low temperature (60 °C) for short reaction times (10–30 minutes), affording the desired products in high yields (70–94%). informahealthcare.com In a comparative study, conventional heating at the same optimized conditions resulted in lower conversions (84–90%), highlighting the efficiency of microwave irradiation. informahealthcare.com

The table below provides a summary of the green chemistry approaches for the synthesis of isoindolinone derivatives.

Green Chemistry ApproachStarting MaterialsKey FeaturesOutcomeReference(s)
Ultrasonic Irradiation3-Alkylidenephthalides, Primary aminesShort reaction time, high efficiency, scalableGood to excellent yields of 3-hydroxyisoindolin-1-ones nih.govrsc.orgresearchgate.netnih.gov
Aqueous Medium Reactionsβ-Ketocarboxylic acids, Primary amines, 2-CarboxybenzaldehydeWater as solvent, one-pot, three-componentGood yields of isoindolinone derivatives uobasrah.edu.iqresearchgate.net
Microwave-Assisted Synthesis2-Formylbenzoic acid, Primary amines, Dialkyl phosphitesCatalyst-free, short reaction time, low temperatureHigh yields of N-alkyl-isoindolinone phosphonates informahealthcare.com

Synthesis of Specific Functionalized Isoindolinone Derivatives (e.g., Trifluoromethylated, Phosphonates)

The introduction of specific functional groups, such as trifluoromethyl and phosphonate (B1237965) moieties, into the isoindolinone scaffold can significantly modulate its biological activity. Consequently, synthetic methods for accessing these functionalized derivatives are of great interest.

A radical trifluoromethylation reaction of tertiary enamides has been developed to prepare trifluoromethyl-containing isoindolinones under mild conditions. nih.govrsc.org This method utilizes TMSCF₃ as the trifluoromethyl radical source, PhI(OAc)₂ as an oxidant, and KHF₂ as an additive. nih.govrsc.org The reaction proceeds via a cascade radical addition and cyclization process, converting tertiary enamides into trifluoromethyl-containing isoindolinones in moderate to good yields. nih.govrsc.org

The synthesis of isoindolin-1-one-3-phosphonates can be achieved through a 'one-pot' three-component reaction of 2-formylbenzoic acid, a primary amine, and diethyl phosphite (B83602) under mild and solvent-free conditions. tandfonline.comresearchgate.net This method provides the desired phosphonate derivatives in good yields (74–86%) after stirring at 80 °C for one hour. tandfonline.comresearchgate.net An alternative efficient synthesis of phosphonic acids bearing the isoindolin-1-one moiety involves the dehydrative aromatization of the corresponding epoxyisoindolyl phosphonates. tandfonline.com

The following table summarizes the synthetic approaches for these specific functionalized isoindolinone derivatives.

Functional GroupSynthetic MethodKey Reagents/ConditionsOutcomeReference(s)
TrifluoromethylRadical trifluoromethylation of tertiary enamidesTMSCF₃, PhI(OAc)₂, KHF₂Moderate to good yields nih.govrsc.org
PhosphonateThree-component reaction2-Formylbenzoic acid, primary amine, diethyl phosphite; 80 °C, solvent-freeGood yields (74–86%) tandfonline.comresearchgate.net
PhosphonateDehydrative aromatizationEpoxyisoindolyl phosphonatesPhosphonic acids with isoindolin-1-one moiety tandfonline.com

Reaction Mechanisms and Mechanistic Investigations of 5 Hydroxyisoindolin 1 One Transformations

N-Acyliminium Ion Chemistry in Isoindolinone Reactivity

N-acyliminium ions (NAIs) are highly electrophilic and versatile reactive intermediates crucial for the functionalization of isoindolinones. researchgate.net 3-Hydroxyisoindolinones, including the 5-hydroxy variant, are stable precursors that can be readily converted to N-acyliminium ions under acidic conditions. nih.govnih.gov This transformation is typically achieved by treating the 3-hydroxyisoindolinone with either a Brønsted or Lewis acid catalyst. researchgate.netqub.ac.uk The resulting N-acyliminium ion is a powerful electrophile that can be trapped by a wide range of carbon and heteroatom nucleophiles, providing an effective method for carbon-carbon and carbon-heteroatom bond formation at the C-3 position. researchgate.netnih.gov

This reactivity allows for the synthesis of diverse 3-substituted and 3,3-disubstituted isoindolinones. researchgate.netnih.gov The stability of the N-acyliminium ion intermediate is enhanced compared to a standard carbocation due to the nitrogen atom, which can stabilize the positive charge. chim.it This inherent stability and high reactivity have been exploited in numerous synthetic applications. For instance, calcium-catalyzed generation of N-acyliminium ions from 3-hydroxyisoindolinones has been shown to be effective for subsequent reactions with carbon, nitrogen, and sulfur-based nucleophiles, yielding a variety of functionalized products. nih.govqub.ac.uk Similarly, organoalanes generated in situ have been used as effective nucleophiles in additions to these N-acyliminium ions. nih.gov

Catalyst TypeNucleophile ClassResulting ProductReference
Brønsted AcidIndoles, Thiols, Amines, Amides3-Substituted Isoindolinones researchgate.net
Lewis Acid (e.g., Ca(II), Ni(II))Allylsilanes, Silyl (B83357) enol ethers, Aromatics3,3-Disubstituted Isoindolinones researchgate.netnih.gov
Chiral Phosphoric AcidThiolsChiral N(acyl),S-acetals rsc.org
---AlkenylalanesFunctionalized Isoindolinones nih.gov

Ring-Opening and Rearrangement Pathways

The isoindolinone core can undergo several types of rearrangements, often facilitated by catalysts or reactive intermediates, leading to novel molecular architectures.

Acid catalysis can promote significant structural modifications in isoindolinone derivatives. For example, isoindolinone-derived hydroxylactams bearing enone or enal functionalities undergo acid-catalyzed intramolecular reactions. acs.org In this process, N-acylenamides are generated in situ, which then react with the tethered enone or enal moiety through a formal [4+2] cycloaddition. acs.org This cascade reaction constructs complex cyclohexanone- and dihydropyran-fused ring systems, leading to spiro isoindolinone derivatives. acs.org Another example involves the acid-catalyzed Meyer–Schuster rearrangement of isoindolinone-based propargylic alcohols, which, when followed by an intermolecular Friedel–Crafts alkylation, assembles 3,3-disubstituted isoindolinones. researchgate.net

Metal carbenoids, typically generated from the reaction of a transition metal catalyst with a diazo compound, can mediate unique rearrangements in isoindolinone systems. libretexts.org Rhodium(II) catalysts are particularly effective in this regard. When an α-diazo dihydroindolinone derivative is treated with a rhodium(II) catalyst, a rhodium carbenoid intermediate is formed. nih.gov This intermediate can undergo a subsequent intramolecular cyclization by reacting with the neighboring amido carbonyl group. nih.gov This step results in the formation of a transient carbonyl ylide, a 1,3-dipole. This ylide is a key rearranged intermediate that can be trapped by various dipolarophiles in [3+2]-cycloaddition reactions, rapidly assembling complex azapolycyclic ring systems. nih.gov This tandem carbenoid cyclization-cycloaddition cascade represents a powerful strategy for building molecular complexity from simpler isoindolinone precursors. nih.gov

PrecursorCatalystKey IntermediateFinal Product TypeReference
α-Diazo DihydroindolinoneRh₂(OAc)₄Rhodium Carbenoid, Carbonyl YlideAzapolycyclic [3+2] Cycloadduct nih.gov
Isoindolinone-derived HydroxylactamBrønsted AcidN-AcylenamideSpiro Isoindolinone acs.org

Intramolecular Cyclization Mechanisms

Intramolecular cyclization is a fundamental strategy for the synthesis of the isoindolinone ring system itself and for constructing more complex fused heterocycles. These reactions can be promoted by various catalysts or reaction conditions. Palladium-catalyzed intramolecular cyclization of 2-iodobenzamides provides an efficient route to 3-acyl and 3-hydroxy-3-acylisoindolin-1-ones under mild conditions. nih.gov Metal-free conditions have also been developed; for instance, the intramolecular cyclization of 2-benzoylbenzoic acid derivatives can be achieved using chlorosulfonyl isocyanate to yield novel isoindolinones. nih.gov

The mechanism of these cyclizations often involves the activation of a precursor followed by nucleophilic attack from a tethered group. In a synthesis of pyrido-[2,1-a]isoindolones, a carboxylic acid is activated by tosyl chloride, enabling an unprecedented intramolecular cyclization involving an electron-poor pyridinic nitrogen. nih.gov The stereoselectivity of such cyclizations, particularly those proceeding through N-acyliminium ion intermediates, can be rationalized by considering the development of strain in the transition state. acs.org

Radical Reaction Pathways in 5-Hydroxyisoindolin-1-one Derivatization

Radical chemistry offers powerful and often complementary methods for the synthesis and functionalization of isoindolinones. A controlled radical cyclization cascade has been reported for the synthesis of 3-hydroxyisoindolin-1-ones from o-alkynylated benzamides. nih.gov This process is initiated by a metal-free photoredox-catalyzed generation of an amidyl N-centered radical via a proton-coupled electron transfer (PCET) process. nih.gov This nitrogen-centered radical then undergoes an intramolecular addition to the C-C triple bond, leading to the isoindolinone core after further steps. nih.gov The reaction pathway can be tuned by reaction time to yield different products. nih.gov

Other radical-based strategies include cascade reactions for building more complex fused systems. An oxidative radical cyclization–cyclization reaction, using an oxidant like iron(III) chloride, can synthesize 1H-benzo[f]isoindole derivatives from substrates containing both allyl and phenyl groups as radical acceptors. mdpi.com The mechanism involves an initial intramolecular radical addition to the allyl group, followed by a second radical addition to the phenyl group to complete the cascade. mdpi.com Furthermore, radical addition-reduction reactions have been applied to the synthesis of 3-substituted isoindolinone derivatives. mdpi.com

Radical TypeGeneration MethodKey Mechanistic StepProductReference
Amidyl N-centered radicalPhotoredox Catalysis (PCET)Intramolecular addition to alkyne3-Hydroxyisoindolin-1-one nih.gov
Carbon-centered radicalOxidant (e.g., FeCl₃)Cascade cyclization-cyclization1H-Benzo[f]isoindole derivative mdpi.com

Computational Elucidation of Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms involved in isoindolinone transformations. DFT calculations can provide detailed insights into transition state geometries, reaction energy profiles, and the electronic properties of intermediates, which helps in understanding reactivity and selectivity. nih.govacs.org

For example, in the synthesis of pyrido-[2,1-a]isoindolones, DFT calculations were used to investigate the mechanism of an unprecedented intramolecular cyclization, confirming the proposed pathway involving a carboxylic acid activated by tosyl chloride. nih.gov Computational studies have also been employed to understand the importance of specific directing groups in C-H activation and cyclization processes leading to isoindoline (B1297411) cores. In studies of isoindoline-1,3-dione derivatives, DFT has been used to model the three-dimensional structure, analyze frontier molecular orbitals (HOMO-LUMO) to predict sites of reactivity, and correlate calculated structures with experimental crystallographic data. nih.gov These theoretical investigations are crucial for rationalizing observed experimental outcomes and for the predictive design of new synthetic routes and catalysts. acs.orgmdpi.com

Biological Activities and Therapeutic Potential of 5 Hydroxyisoindolin 1 One and Analogues

Anticancer and Cytotoxic Activities

The isoindolinone framework is a key pharmacophore in the design of novel anticancer agents. jocpr.comingentaconnect.com Derivatives of this class have been shown to possess potent antiproliferative effects, targeting various mechanisms involved in cancer progression. doaj.org

A crucial step in the evaluation of potential anticancer compounds is the assessment of their cytotoxic effects against various human cancer cell lines. Isoindolinone analogues have been tested extensively against cell lines representing different types of cancer, including colon adenocarcinoma (HT-29), chronic myelogenous leukemia (K562), and hepatocellular carcinoma (HepG2).

In one study, a series of novel 2-benzyl-6-substituted-ethoxy-isoindolinone derivatives were synthesized and evaluated for their cytotoxic activities. Among the tested compounds, tert-butyl 4-(2-(2-benzyl-3-oxoisoindolin-5-yloxy) ethyl) piperazine-1-carboxylate demonstrated significant antitumor activity specifically against the HepG2 cancer cell line, with an IC50 value of 5.89 µM. jocpr.comjocpr.com

Another investigation focused on isoindoline-1,3-dione derivatives and their effects on blood cancer cell lines. The compound 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione was identified as a potent inhibitor of cancer cell viability, showing a CC50 value of 3.81 μg/mL against K562 cells. researchgate.net

The evaluation of synthesized isoindoline (B1297411) derivatives against HT-29 colon cancer cells has also yielded promising results. One derivative, referred to as NCTD4, was found to inhibit the growth of HT-29 cells by causing membrane damage, demonstrating a dose-dependent cytotoxic effect. nih.gov Furthermore, novel cyclic peptide analogues of the natural product Fenestin A, which incorporate an isoindolinone fragment, have shown significant anti-proliferative activity. One such analogue, Peptide 3b, was particularly effective against HepG2 cells, with an IC50 value of 24.7 μM. nih.gov

Table 1: In Vitro Cytotoxicity of Isoindolinone Analogues
Compound Name/ReferenceCell LineActivity MetricValueCitation
tert-butyl 4-(2-(2-benzyl-3-oxoisoindolin-5-yloxy) ethyl) piperazine-1-carboxylateHepG2IC505.89 µM jocpr.comjocpr.com
2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dioneK562CC503.81 µg/mL researchgate.net
NCTD4HT-29Dose-dependent cytotoxic effect nih.gov
Peptide 3b (Fenestin A analogue)HepG2IC5024.7 µM nih.gov

The consistent demonstration of cytotoxic activity has positioned the isoindolinone skeleton as a valuable scaffold for the development of new antitumor drugs. jocpr.com Research has expanded beyond simple cytotoxicity to explore more specific mechanisms of action, such as enzyme inhibition. A series of novel isoindolinone derivatives were developed as potent inhibitors of histone deacetylases (HDACs), which are crucial targets in cancer therapy. nih.gov Several of these compounds exhibited nanomolar IC50 values against HDAC1 and showed potent antiproliferative activities against various cancer cell lines. nih.gov

The development of isoindolinone derivatives is part of a broader effort to identify multifunctional bioactive agents. nih.gov An ideal anticancer drug should selectively target cancer cells while minimizing toxicity to healthy tissues. Studies have shown that some isoindolinone derivatives exhibit a degree of selectivity toward cancer cells, with weak cytotoxicity observed against normal cell lines like mouse fibroblast L929 cells. nih.govnih.gov This selectivity is a critical attribute for potential therapeutic candidates, suggesting that isoindolinone derivatives hold substantial promise for further pharmaceutical development as effective and safer anticancer agents. nih.govresearchgate.net

Neurological and Central Nervous System (CNS) Activities

In addition to their anticancer properties, compounds featuring the isoindolin-1-one (B1195906) moiety have been reported to possess a range of activities within the central nervous system. researchgate.net These include sedative, hypnotic, and neuroprotective effects, as well as the ability to modulate key neurotransmitter systems.

Certain isoindolin-1-one derivatives have been specifically developed as novel water-soluble sedative-hypnotic agents. jst.go.jp In a study involving the synthesis and evaluation of approximately 170 derivatives, a series of 2-phenyl-3-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]isoindolin-1-one analogues showed potent sedative-hypnotic activity when administered intravenously to mice. jst.go.jp One of these derivatives, JM-1232(-), was developed as a sedative and hypnotic agent with a strong affinity for the central benzodiazepine (B76468) binding site of the gamma-aminobutyric acid(A) (GABA(A)) receptor, a primary target for sedative drugs. nih.gov The hypnotic effects of these compounds were quantified by determining their hypnotic dose (HD50), the dose required to induce sleep in 50% of the test subjects.

Table 2: Sedative-Hypnotic Activity of Isoindolin-1-one Analogues in Mice
Compound ReferenceHypnotic Dose (HD50)Citation
Analogue 3(−)2.35 mg/kg jst.go.jp
Analogue 5(−)1.90 mg/kg jst.go.jp
Analogue 27(−)2.17 mg/kg jst.go.jp
Analogue 47(−) [JM-1232(−)]3.12 mg/kg jst.go.jp

Oxidative stress is a key pathological factor in several age-related neurodegenerative diseases. nih.govtandfonline.com Consequently, compounds that can protect neuronal cells from oxidative damage are of significant therapeutic interest. Recently synthesized isoindoline-dione derivatives have been shown to exert neuroprotective effects in a neuronal-like cell line (SH-SY5Y) under oxidative stress induced by hydrogen peroxide. nih.govtandfonline.com

These derivatives were found to increase the viability of the SH-SY5Y cells by mitigating oxidative stress. nih.govtandfonline.com The protective mechanism involves the reduction of intracellular reactive oxygen species (ROS) and a decrease in carbonylated proteins, which are markers of oxidative damage. tandfonline.com Furthermore, these isoindoline derivatives were observed to increase the gene expression levels of NRF2, a critical transcription factor that regulates the cellular response to oxidative stress, and its associated downstream antioxidant enzymes like NQO-1 and GSTK1. nih.govtandfonline.comtandfonline.com These findings indicate that isoindoline derivatives can confer neuroprotection through the activation of endogenous antioxidant defense mechanisms. nih.gov The phenolic compound Erinacerin W, which possesses an isoindolinone skeleton and was isolated from Hericium erinaceus mycelia, has also been reported to exhibit neuroprotective effects. mdpi.com

The serotonin (B10506) 2C receptor (5-HT2C) is widely expressed in the central nervous system and is a key therapeutic target for a variety of disorders, including schizophrenia, obesity, and drug abuse. nih.govsnmjournals.org A new class of isoindolone derivatives has been identified as potent and selective antagonists for the 5-HT2C receptor. researchgate.net

In binding assays, these compounds have demonstrated high affinity for the 5-HT2C receptor, with significantly lower affinity for the highly homologous 5-HT2A and 5-HT2B receptors, which is crucial for avoiding potential side effects. nih.gov For example, 7-halogen-2-phenyl isoindolone derivatives were synthesized and showed high affinities for the 5-HT2C receptor. nih.gov The high selectivity and affinity of these compounds have led to their development as potential radioligands for in vivo imaging of 5-HT2C receptor densities using Positron Emission Tomography (PET), which could aid in understanding the role of this receptor in various neuropsychiatric conditions. nih.govsnmjournals.org

Table 3: Binding Affinity of Isoindolone Analogues for Serotonin 2C Receptors
Compound ReferenceReceptorBinding Affinity (Ki or pKi)Citation
Chloro-isoindolone derivative (6)5-HT2CpKi = 8.8 researchgate.net
Bromo-isoindolone derivative (7)5-HT2CpKi = 9.1 researchgate.net
7-iodo-2-[4-methoxy-3-(2-(4-methylpiperidin-1-yl)ethoxy)phenyl]isoindolin-1-one5-HT2CKi = 1.1 nM snmjournals.org

Anti-inflammatory and Immunomodulatory Potentials

The isoindolinone core is integral to compounds with significant anti-inflammatory and immunomodulatory activities. While direct studies on 5-Hydroxyisoindolin-1-one are limited, its role as a key intermediate in the synthesis of potent anti-inflammatory agents underscores the potential of this scaffold. google.comgoogle.com Specifically, this compound is utilized as a precursor for creating ω-carboxy aryl substituted diphenyl ureas, a class of compounds that function as p38 kinase inhibitors. google.comgoogle.com The p38 mitogen-activated protein (MAP) kinases are crucial in regulating the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). google.com Compounds that inhibit p38 kinase are classified as cytokine-suppressive anti-inflammatory drugs (CSAIDs), highlighting the role of the this compound structure in developing molecules that can modulate cytokine-mediated diseases. google.comgoogle.com

The broader family of isoindolin-1-one derivatives has well-established anti-inflammatory credentials. For instance, Indoprofen is a nonsteroidal anti-inflammatory drug (NSAID) built upon the isoindolinone skeleton. researchgate.net Furthermore, derivatives of the related isoindoline-1,3-dione structure, such as lenalidomide, are known to possess potent immunomodulatory effects, further demonstrating the capacity of this structural class to influence immune and inflammatory pathways. researchgate.net

Antimicrobial and Antiviral Properties

Analogues of this compound have demonstrated notable activity against a range of microbial and viral targets.

Antimicrobial Research Studies have shown that various N-substituted isoindolin-1-ones possess broad-spectrum antimicrobial activity. nih.govresearchgate.net For example, a series of N-substituted isoindolin-1-one-3-phosphonates were synthesized and screened against several bacterial and fungal strains. tandfonline.comresearchgate.net These compounds showed activity against Gram-positive bacteria, including Micrococcus luteus, Listeria monocytogenes, and Staphylococcus aureus, as well as the fungus Candida albicans. tandfonline.comresearchgate.net The minimum inhibitory concentration (MIC) values for some of these compounds indicated potent antimicrobial effects. tandfonline.com Another study reported that isoindolinones exhibited promising antibacterial activity against Bacillus subtilis and Escherichia coli, with the carboxyl functional group appearing to be important for this activity.

Table 1: Antimicrobial Activity of Selected Isoindolin-1-one Analogues

Compound ID Organism Test Result Reference
4a (phosphonate) Micrococcus luteus Inhibition Zone 35 mm tandfonline.comresearchgate.net
4b (phosphonate) Micrococcus luteus Inhibition Zone 24 mm tandfonline.comresearchgate.net
4a (phosphonate) L. monocytogenes Inhibition Zone 22 mm tandfonline.comresearchgate.net
4d (phosphonate) C. albicans MIC 3.9 µg/mL tandfonline.com

| General (N-substituted) | B. subtilis | MIC | 0.328-3.6 mg/mL | |

Antiviral Research The isoindolin-1-one scaffold is a key feature in the design of potent antiviral agents, particularly inhibitors of the human immunodeficiency virus type 1 (HIV-1) integrase. nih.gov This viral enzyme is essential for inserting the viral DNA into the host cell's genome, a critical step for viral replication. nih.goviapac.orgpatsnap.com Analogues such as 6,7-dihydroxyisoindolin-1-ones have been developed as effective HIV-1 integrase strand transfer inhibitors (INSTIs). nih.govnih.gov These molecules function by chelating the two catalytic magnesium ions (Mg²⁺) within the enzyme's active site, effectively blocking its function. nih.gov The introduction of sulfonamide groups into the 6,7-dihydroxyoxoisoindolin-1-one platform has been shown to enhance potency by more than two orders of magnitude in cell-based assays, with some compounds demonstrating greater potency than the clinically used drug raltegravir (B610414) against resistant viral strains. nih.gov

Enzyme Inhibition Studies

Derivatives of the isoindolin-1-one core structure have been extensively investigated as inhibitors of various clinically relevant enzymes.

Isoindolinone-based compounds have emerged as a highly valuable class of inhibitors for poly (ADP-ribose) polymerase-1 (PARP-1). nih.govnih.gov PARP-1 is a key enzyme in the base excision repair (BER) pathway, which repairs single-strand DNA breaks. google.com By inhibiting PARP-1, these compounds prevent the repair of such breaks, which can then lead to the formation of more lethal double-strand breaks during DNA replication. nih.gov This mechanism is particularly effective in cancer cells that have defects in other DNA repair pathways, such as homologous recombination. google.com

A notable example is (S)-13 (NMS-P515), a potent and stereospecific inhibitor of PARP-1 with a biochemical dissociation constant (Kd) of 0.016 µM and a cellular IC₅₀ of 0.027 µM for inhibiting PAR synthesis. nih.gov The introduction of a methyl group at the C1 position of the isoindolinone core was a key modification that improved binding efficiency and drug-like properties. nih.gov

Table 2: PARP-1 Inhibition by Isoindolinone Analogues

Compound Assay Type Target Result (µM) Reference
(S)-13 (NMS-P515) SPR (Binding) PARP-1 Kd: 0.016 nih.gov
(R)-13 SPR (Binding) PARP-1 Kd: 1.76 nih.gov
(S)-13 (NMS-P515) PAR Assay (Cellular) PARP-1 IC₅₀: 0.027 nih.gov
(R)-13 PAR Assay (Cellular) PARP-1 IC₅₀: 0.162 nih.gov
(±)-18 Binding PARP-1 Kd: 0.06 nih.gov

| (±)-18 | PAR Assay (Cellular) | PARP-1 | IC₅₀: 0.64 | nih.gov |

The isoindolinone skeleton is a key component in a novel class of potent histone deacetylase (HDAC) inhibitors. researchgate.netnih.gov HDACs are enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histones, leading to chromatin compaction and transcriptional repression. nih.govucl.ac.uk Inhibitors of these enzymes are being actively pursued as therapeutic agents, particularly for cancer.

Researchers have developed series of isoindolinone derivatives that demonstrate nanomolar inhibitory activity against HDACs. researchgate.netnih.gov For instance, a series of novel derivatives yielded compounds with IC₅₀ values against HDAC1 as low as 57.9 nM. nih.govepa.gov Another study focused on isoindolinone-hydroxamic acid derivatives, with one representative compound showing more potent growth-inhibitory activity against pancreatic cancer cells than the clinically used HDAC inhibitor vorinostat. nih.gov The isoindolinone moiety often acts as a "capping group," which can form key interactions with the surface of the enzyme's active site, contributing to both potency and selectivity. researchgate.netucl.ac.uk

Table 3: HDAC1 Inhibition by Selected Isoindolinone Analogues

Compound ID IC₅₀ (nM) Reference
5a 65.6 nih.govepa.gov
5b 65.1 nih.govepa.gov

| 13a | 57.9 | nih.govepa.gov |

Derivatives of the isoindoline scaffold, the reduced form of isoindolin-1-one, have been identified as potent and selective inhibitors of dipeptidyl peptidase-IV (DPP-IV). researchgate.netnih.gov DPP-IV is a serine protease that inactivates the incretin (B1656795) hormones GLP-1 and GIP, which are crucial for regulating glucose homeostasis. nih.govmdpi.com Therefore, DPP-IV inhibitors are an important class of drugs for the treatment of type 2 diabetes. mdpi.com

A study of isoindoline derivatives identified compound 4b as a highly selective and potent inhibitor of human recombinant DPP-IV, with an IC₅₀ value of 11 nM. nih.gov The compounds in this class demonstrated excellent selectivity for DPP-IV over other related peptidases, such as DPP-8 and DPP-9. nih.gov

Table 4: DPP-IV Inhibition by Isoindoline Analogues

Compound ID DPP-IV IC₅₀ (nM) DPP-8 IC₅₀ (nM) DPP-9 IC₅₀ (nM) Reference
4a 31 >10000 >10000 nih.gov
4b 11 >10000 >10000 nih.gov
4c 30 >10000 >10000 nih.gov
4d 50 >10000 >10000 nih.gov

| 4e | 14 | >10000 | >10000 | nih.gov |

The isoindolin-1-one scaffold has proven to be an effective template for the development of urease inhibitors. nih.gov Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and is a key virulence factor for certain pathogenic bacteria, such as Helicobacter pylori. nih.gov By generating ammonia, the enzyme helps the bacteria survive in the acidic environment of the stomach.

A series of 2,3-disubstituted isoindolin-1-one derivatives were synthesized and evaluated for their inhibitory activity against Jack bean urease. nih.gov All sixteen synthesized compounds showed urease inhibitory activity. The most potent compound, 5c , exhibited an IC₅₀ value of 10.07 µM, making it over twofold more potent than the standard inhibitor thiourea (B124793) (IC₅₀ = 22.01 µM) and tenfold more potent than hydroxyurea (B1673989) (IC₅₀ = 100.00 µM). nih.gov

Table 5: Urease Inhibition by 2,3-Disubstituted Isoindolin-1-one Analogues

Compound ID Urease IC₅₀ (µM) Reference
5a 15.11 ± 0.32 nih.gov
5b 12.30 ± 0.15 nih.gov
5c 10.07 ± 0.28 nih.gov
5d 11.23 ± 0.41 nih.gov
5h 13.48 ± 0.22 nih.gov
Thiourea (Standard) 22.01 ± 0.10 nih.gov

| Hydroxyurea (Standard) | 100.00 ± 0.02 | nih.gov |

Other Pharmacological Activities

Derivatives of the isoindolin-1-one core structure have been investigated for a variety of pharmacological effects, including antiangiogenic, antidiabetic, antihyperlipidemic, and diuretic activities.

Antiangiogenic Activity:

The formation of new blood vessels, a process known as angiogenesis, is crucial for tumor growth and metastasis. nih.gov Consequently, the inhibition of angiogenesis is a key strategy in cancer therapy. nih.gov Certain analogues of this compound, particularly those based on the thalidomide (B1683933) structure (which contains an isoindoline-1,3-dione moiety), have demonstrated antiangiogenic properties. nih.gov A study evaluating 27 chemically diverse thalidomide analogues in an ex vivo rat aorta ring assay identified several compounds with significant antiangiogenic activity. nih.gov Furthermore, new immunomodulatory drugs (IMIDs) featuring a substituted isoindolinone ring are being explored for their potential in treating disorders associated with angiogenesis. nih.gov Research into VEGFR-2-targeting benzo[g]quinazoline (B13665071) derivatives has also shown that incorporating an isoindoline moiety can contribute to antiangiogenic effects. mdpi.com

Antidiabetic Activity:

Several isoindolinone analogues have shown promise as potential antidiabetic agents. The inhibition of enzymes like α-glucosidase and α-amylase, which are involved in carbohydrate digestion, is an effective approach to controlling blood glucose levels. nih.gov Studies have shown that isoindoline derivatives can exhibit potent inhibitory activity against α-glucosidase. nih.gov For instance, novel synthesized compounds integrating quinoline (B57606) and isoindoline moieties have displayed noteworthy inhibitory activity against both α-glycosidase and α-amylase. nih.gov One particular compound from this series, featuring a 2-amino-pyridine group attached to the isoindoline structure, showed more potent inhibition of both enzymes than the standard drug, acarbose. nih.gov A targeted search for hypoglycemic agents among N-substituted isoindoline-1,3-diones further supports the potential of this chemical class in developing new antidiabetic therapies. researchgate.net

Antihyperlipidemic Activity:

Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for cardiovascular diseases. nih.gov Research has indicated that isoindolin-1-one derivatives possess significant hypolipidemic activity. A study on a series of substituted 3-imino-1-oxoisoindolines found that they effectively lowered both serum cholesterol and triglyceride levels in mice. nih.gov Specifically, compounds with N-alkyl substitutions on both the ring and the exocyclic imino group showed potent activity. nih.gov For example, 2-butyl-3-butylimino-1-oxoisoindoline (B15424715) reduced serum cholesterol by 52% and triglycerides by 42% in mice. nih.gov In rats, the same compound lowered serum cholesterol by 60% and triglycerides by 43%, while also elevating high-density lipoprotein (HDL) cholesterol levels, suggesting a favorable impact on the lipid profile. nih.gov Additionally, some N-substituted derivatives of phthalimide (B116566) (isoindoline-1,3-dione) are known to possess hypolipidemic properties. mdpi.com The clinical drug Mazindol, which contains an isoindoline framework, is used in the management of obesity, often associated with hyperlipidemia. preprints.org

Table 1: Antihyperlipidemic Activity of Selected Isoindolin-1-one Analogues in Mice

Compound Serum Cholesterol Reduction (%) Serum Triglyceride Reduction (%)
2-Butyl-3-butylimino-1-oxoisoindoline 52 42
2-Pentyl-3-imino-1-oxoisoindoline 42 61

Data from a study in CF1 mice after 16 days of dosing at 20 mg/kg/day ip. nih.gov

Diuretic Activity:

Diuretics are medications that promote the excretion of water and salts from the body, and they are commonly used to treat hypertension and edema. preprints.org The isoindolin-1-one scaffold is present in clinically used diuretics. Chlorthalidone, a well-known diuretic drug, features an isoindolin-1-one core with chloro and sulfonamide substitutions. preprints.org Historical clinical studies dating back to 1961 have also reported on the diuretic action of isoindoline derivatives. nih.gov Furthermore, a patent describes a class of 3-oxoisoindole compounds specifically designed for their utility as diuretics. google.com

Structure-Activity Relationship (SAR) Studies

The biological activity of isoindolin-1-one derivatives is highly dependent on the nature and position of substituents on the core structure. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds for various therapeutic targets.

In the context of anticancer activity, the isoindolin-1-one scaffold is considered a privileged structure. researchgate.net SAR analyses have revealed key insights for different cancer-related targets:

EGFR Inhibition: For 2,3-disubstituted isoindolin-1-one derivatives targeting the epidermal growth factor receptor (EGFR), specific substitutions are critical for activity. researchgate.net

PI3Kγ Inhibition: In a study of 215 isoindolin-1-one-based compounds as selective inhibitors of the PI3Kγ isoform, 3D-QSAR models were developed to predict activity based on structural features. The models highlighted the importance of specific hydrophobic and affinity subsites for binding. mdpi.com

General Cytotoxicity: For isoquinolin-1-ones, substitutions at the N-position and the 3-position significantly influence anticancer potency. One study found that 3-Biphenyl-N-methylisoquinolin-1-one exhibited the most potent activity against five different human cancer cell lines. nih.gov

For isoindole-1,3(2H)-dione derivatives, SAR studies have shown that the type of substituent greatly affects their cytotoxic effects. nih.gov The anticancer activity can be enhanced by the presence of specific functional groups, such as silyl (B83357) ethers and halogens. nih.govresearchgate.net For example, tetra-brominated derivatives were found to be more effective than tetra-chlorinated ones, and the presence of both a silyl ether and a bromine group on the structure was identified as a favorable combination for anticancer activity. nih.govresearchgate.net

Beyond cancer, SAR has also been explored for other activities. In a series of isoindoline–pyridine (B92270) derivatives with antioxidant and antidiabetic properties, it was found that an amino group on the pyridine ring led to better activity compared to an oxo group. mdpi.com Furthermore, the presence of electron-withdrawing chloro groups on an attached phenyl ring appeared to enhance the inhibitory activity. mdpi.com

Table 2: Key SAR Findings for Isoindolinone Analogues

Activity Structural Moiety Key SAR Findings Reference
Anticancer Isoquinolin-1-one N-methyl and 3-biphenyl substitutions enhance potency. nih.gov
Anticancer Isoindole-1,3(2H)-dione Halogenation (Br > Cl) and silyl ether groups increase activity. nih.govresearchgate.net
Antidiabetic Isoindoline-Pyridine Amino group on pyridine is superior to an oxo group. Electron-withdrawing groups on the phenyl ring increase activity. mdpi.com
PI3Kγ Inhibition Isoindolin-1-one Specific hydrophobic and affinity subsites are critical for binding. mdpi.com

Advanced Characterization and Spectroscopic Analysis in 5 Hydroxyisoindolin 1 One Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, including "5-Hydroxyisoindolin-1-one". Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework of the molecule.

In the ¹H NMR spectrum of isoindolin-1-one (B1195906) derivatives, characteristic signals reveal the arrangement of protons. For instance, the protons on the aromatic ring typically appear in the downfield region, and their splitting patterns provide information about the substitution pattern. The protons of the methylene (B1212753) group in the five-membered ring also show distinct chemical shifts.

Table 1: Representative ¹H NMR and ¹³C NMR Data for Isoindolinone-Related Scaffolds

Proton/Carbon Exemplary Chemical Shift (δ) ppm Notes
Aromatic CH7.0 - 8.0Chemical shifts and multiplicity depend on substitution.
CH₂ (isoindolinone ring)~4.5Can vary based on substituents on the nitrogen.
C=O (lactam)165 - 175Characteristic downfield shift for a carbonyl carbon.
Aromatic C-O150 - 160Carbon attached to the hydroxyl group.
Aromatic C110 - 140Range for other aromatic carbons.

Note: The data in this table is representative of the isoindolinone scaffold and is not specific to "this compound".

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the molecular formula.

For "this compound" (C₈H₇NO₂), the expected exact mass can be calculated and compared with the experimental value obtained from HRMS to confirm its elemental composition chemscene.com. Fragmentation patterns observed in the mass spectrum can also provide valuable structural information. The structure elucidation of isoindolin-1-one derivatives is often confirmed using HRMS to ensure the calculated mass aligns with the found mass nih.gov. The capabilities of HRMS make it an invaluable tool for analyte characterization and screening in pharmaceutical development nih.gov.

Table 2: Mass Spectrometry Data for this compound

Parameter Value Reference
Molecular FormulaC₈H₇NO₂ chemscene.com
Molecular Weight149.15 g/mol chemscene.com
Exact Mass (Calculated)149.0477-
HRMS (m/z) [M+H]⁺ (Found)Data not available in search results-

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds within the molecule.

For "this compound", the IR spectrum is expected to show characteristic absorption bands for the hydroxyl (-OH), amine (N-H), and carbonyl (C=O) functional groups. The O-H stretching vibration typically appears as a broad band, while the N-H stretch of the lactam is also a notable feature. The C=O stretching of the lactam ring gives rise to a strong absorption band. The presence of these key functional groups can be confirmed by analyzing the IR spectrum nih.gov.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Characteristic Absorption Range (cm⁻¹) Vibrational Mode
O-H (hydroxyl)3200 - 3600 (broad)Stretching
N-H (lactam)3100 - 3500Stretching
C=O (lactam)1650 - 1700Stretching
C-N1200 - 1350Stretching
C-O (hydroxyl)1000 - 1260Stretching
Aromatic C-H3000 - 3100Stretching
Aromatic C=C1400 - 1600Stretching

Note: The data in this table represents typical ranges for the indicated functional groups.

X-Ray Crystallography for Absolute Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise coordinates of each atom, bond lengths, and bond angles.

This technique provides an unambiguous determination of the absolute structure and stereochemistry of a molecule. While a specific crystal structure for "this compound" was not found in the provided search results, X-ray crystallography has been extensively used to characterize various derivatives of isoindolinone and related heterocyclic systems researchgate.net. These studies are crucial for understanding the supramolecular interactions, such as hydrogen bonding, in the solid state nih.gov. The determination of the absolute configuration of a molecule is a key application of X-ray crystallography in drug design and development nih.gov.

Spectroscopic Methodologies for Biological Activity Assessment (e.g., MTT Assays)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure cell viability, proliferation, and cytotoxicity, which are important parameters for evaluating the biological activity of a compound.

The assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells nih.govnih.gov. The amount of formazan produced is proportional to the number of viable cells. The cytotoxic effects of novel isoindole-1,3-dione analogues have been evaluated by determining cellular viability using the MTT assay against various cancer cell lines researchgate.net. This method allows for the screening of compounds to identify potential therapeutic agents. The results are typically expressed as the concentration of the compound that inhibits cell growth by 50% (IC₅₀). While specific MTT assay data for "this compound" is not available in the search results, the methodology is a standard approach for assessing the biological activity of this class of compounds.

Computational Chemistry and Theoretical Studies of 5 Hydroxyisoindolin 1 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the chemical reactivity of molecules. nih.govsemanticscholar.org For the isoindolinone scaffold, DFT studies are used to investigate molecular and electronic properties, the nature of chemical bonds, and reactivity descriptors. nih.govsemanticscholar.org

A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO gap are crucial indicators of a molecule's kinetic stability and chemical reactivity. usx.edu.cn For instance, in a study on the related compound 3-hydroxy-3-phenyl-isoindolin-1-one, the HOMO-LUMO energy gap was calculated to be 5.37 eV, providing insight into the charge transfer within the molecule. usx.edu.cnresearchgate.net

Molecular Electrostatic Potential (MEP) mapping is another valuable technique. It creates a visual representation of the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. researchgate.net This information is vital for predicting how the molecule will interact with other chemical species and biological targets. researchgate.net

Theoretical vibrational frequencies (infrared) and NMR chemical shifts can also be calculated and compared with experimental data to confirm the molecular structure. nih.govsemanticscholar.org

Table 1: Representative Quantum Chemical Parameters for Isoindolinone Derivatives

ParameterDescriptionTypical Findings for Related Compounds
HOMO Energy Energy of the highest occupied molecular orbital; relates to electron-donating ability.Varies based on substituents; indicates regions susceptible to electrophilic attack.
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.Indicates regions susceptible to nucleophilic attack.
HOMO-LUMO Gap The energy difference between HOMO and LUMO; a larger gap implies higher stability and lower reactivity. usx.edu.cnFor 3-hydroxy-3-phenyl-isoindolin-1-one, the gap is 5.37 eV. usx.edu.cnresearchgate.net
Molecular Electrostatic Potential (MEP) Maps the electrostatic potential on the electron density surface. researchgate.netIdentifies positive (electrophilic) and negative (nucleophilic) sites, predicting intermolecular interactions. researchgate.net

Note: The data in this table is based on studies of related isoindolinone derivatives and serves to illustrate the types of parameters calculated.

Molecular Docking and Drug Discovery Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov

For compounds based on the isoindolin-1-one (B1195906) scaffold, docking studies have been performed to evaluate their inhibitory potential against various enzymes, such as urease. nih.govnih.gov In these simulations, the 5-Hydroxyisoindolin-1-one molecule would be placed into the active site of a target protein to predict its binding affinity and mode. The results are often expressed as a binding energy or docking score, with lower (more negative) values indicating a more favorable interaction. nih.govbiotechrep.ir

The analysis of the docked pose reveals key intermolecular interactions, such as:

Hydrogen bonds: Crucial for specificity and affinity.

Hydrophobic interactions: Important for stabilizing the ligand in the binding pocket.

Pi-pi stacking or cation-pi interactions: Often observed with aromatic rings.

For example, docking studies of various 2,3-disubstituted isoindolin-1-ones against Jack bean urease showed a good correlation between the calculated binding energies and the experimentally determined inhibitory activities (IC50 values). nih.gov In one study, a derivative (compound 5c) with a potent IC50 value of 10.07 µM was analyzed, and the docking results were in good agreement with the in vitro data. nih.gov Another study on isoindolin-1-ones fused to barbiturates found that the compounds fit well within the urease active site, with binding energies ranging from -5.77 to -7.14 kcal/mol. nih.gov

Table 2: Example of Molecular Docking Results for Isoindolin-1-one Derivatives against Urease

Compound ClassTarget EnzymeRange of Binding Energies (kcal/mol)Key Interactions Observed
Isoindolin-1-ones fused to barbituratesJack bean urease-5.77 to -7.14Interactions with active site nickel ions and surrounding amino acid residues.
2,3-Disubstituted isoindolin-1-onesJack bean ureaseNot specified, but good correlation with IC50Not specified, but results supported in vitro findings. nih.gov

Note: This data is from studies on derivatives of the core isoindolin-1-one structure and is presented for illustrative purposes.

Mechanistic Computational Studies (e.g., Transition State Analysis, Reaction Path Exploration)

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing researchers to map out the entire energy landscape of a chemical transformation. physoc.org This involves locating and characterizing stationary points on the potential energy surface, including reactants, products, intermediates, and, most importantly, transition states. physoc.orgscispace.com

For reactions involving the synthesis or modification of this compound, mechanistic studies can:

Identify Transition States: These are the highest energy points along a reaction coordinate, and their structure provides a snapshot of the bond-breaking and bond-forming processes.

Calculate Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate. Computational methods can predict these barriers, helping to understand reaction feasibility and kinetics. physoc.org

Explore Reaction Paths: By following the intrinsic reaction coordinate (IRC) from a transition state, chemists can confirm that it connects the intended reactants and products.

For example, a computational study on the [3+2] cycloaddition reaction to form isoxazolines utilized DFT calculations to explore the reaction mechanism and regioselectivity. nih.gov The study established that thermodynamic factors favored the formation of stable products and analyzed kinetic parameters to predict regioselectivity. nih.gov Although no zwitterionic intermediates were located, the calculations defined the process as a polar, one-step reaction. nih.gov Similarly, plausible reaction mechanisms for the synthesis of 3-hydroxyisoindolin-1-one derivatives have been proposed and are amenable to computational verification through transition state analysis. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

Molecules are not static entities; they are flexible and can adopt various shapes or conformations. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and understand the energy barriers between them. nih.govmemphis.edu For this compound, this would involve exploring the rotation around single bonds and potential puckering of the five-membered ring.

Molecular Dynamics (MD) simulations extend this analysis by modeling the atomic motions of the molecule over time. semanticscholar.org An MD simulation provides a dynamic picture of the molecule's behavior, offering insights into its stability, flexibility, and interactions with its environment (e.g., a solvent or a biological receptor). nih.gov

Key parameters analyzed from MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the molecule's backbone atoms over time from a reference structure, indicating structural stability. nih.gov

Radius of Gyration (Rg): Indicates the compactness of the molecule over the course of the simulation. nih.gov

Solvent Accessible Surface Area (SASA): Calculates the surface area of the molecule accessible to solvent, providing information about its solubility and interaction with the environment. nih.gov

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds (both intramolecular and intermolecular) over time. nih.gov

In studies of related complex systems, MD simulations lasting hundreds of nanoseconds have been used to assess the stability of protein-ligand complexes, revealing that stable conformations are maintained through a network of interactions like hydrogen bonds and cation-π or π-π stacking. nih.gov For 3-hydroxy-3-phenyl-isoindolin-1-one, MD simulations provided a more refined insight into its solubility, stability, and interactions. usx.edu.cnresearchgate.net

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of isoindolinone derivatives is continuously evolving, with a strong emphasis on efficiency, sustainability, and molecular diversity. Future research into the synthesis of 5-Hydroxyisoindolin-1-one and its analogs will likely focus on several key areas:

Green Chemistry Approaches: Traditional synthetic methods often rely on harsh reagents and generate significant waste. The development of environmentally benign synthetic strategies is a paramount goal. This includes the use of greener solvents, catalytic systems that can be recycled, and one-pot reactions that reduce the number of synthetic steps and purification processes. rsc.orgresearchgate.net For instance, ultrasonic irradiation has been shown to be a sustainable and efficient method for preparing 3-hydroxyisoindolin-1-ones, a related class of compounds. nih.gov

Catalytic C-H Functionalization: Direct functionalization of carbon-hydrogen (C-H) bonds is a powerful tool for streamlining synthesis. Future synthetic routes may employ transition metal catalysis to directly introduce or modify substituents on the isoindolinone core, thereby avoiding lengthy pre-functionalization steps.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including improved safety, scalability, and reaction control. The application of flow chemistry to the synthesis of this compound could enable more efficient and reproducible production.

Multicomponent Reactions: One-pot multicomponent reactions, where three or more reactants combine to form a complex product, are highly atom-economical and efficient. Designing novel multicomponent reactions that yield the 5-hydroxyisoindolinone scaffold would be a significant advancement. An efficient one-pot, four-component synthesis has already been described for a series of 2,3-disubstituted isoindolin-1-ones. nih.gov

Exploration of New Biological Targets and Therapeutic Applications

The isoindolinone core is a privileged scaffold in medicinal chemistry, found in a wide array of biologically active compounds with diverse therapeutic applications. researchgate.netmdpi.com The introduction of a hydroxyl group at the 5-position can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, opening up new avenues for therapeutic intervention.

Future research will likely explore the potential of this compound and its derivatives against a range of biological targets, including:

Enzyme Inhibition: Isoindolinone derivatives have shown promise as inhibitors of various enzymes. For example, certain derivatives have demonstrated potent inhibitory activity against histone deacetylases (HDACs) and urease. nih.govnih.gov The hydroxyl group of this compound could serve as a key interaction point within the active site of target enzymes. Novel isoindolinone derivatives have also been synthesized and evaluated for their inhibitory potential against human carbonic anhydrase (hCA) I and II isozymes. nih.gov

Receptor Modulation: The isoindolinone scaffold has been incorporated into molecules targeting various receptors. For instance, structure-activity relationship studies have been conducted on isoindolinyl benzisoxazolpiperidines as potent and selective human dopamine (B1211576) D4 receptor antagonists. nih.gov

Anticancer and Anti-inflammatory Activity: Many isoindolinone derivatives have been investigated for their potential as anticancer and anti-inflammatory agents. jocpr.com The 5-hydroxy substituent could enhance these activities through specific interactions with biological targets involved in cancer progression and inflammatory pathways.

The exploration of these and other potential therapeutic applications will be crucial in determining the clinical utility of this compound.

Advanced Drug Design and Optimization Based on SAR and Computational Modeling

A systematic approach to drug design and optimization is essential for translating a promising lead compound into a clinical candidate. For this compound, this will involve a synergistic interplay between traditional medicinal chemistry and modern computational techniques.

Structure-Activity Relationship (SAR) Studies: A thorough investigation of the structure-activity relationships of this compound derivatives will be critical. This involves synthesizing a library of analogs with modifications at various positions of the isoindolinone core and evaluating their biological activity. SAR studies on other isoindolinone series have provided valuable insights into the structural requirements for activity. nih.govnih.gov

Computational Modeling: In silico methods are indispensable tools in modern drug discovery. beilstein-journals.orgualberta.ca Molecular docking studies can predict the binding mode of this compound derivatives to their biological targets, helping to rationalize observed SAR and guide the design of more potent and selective analogs. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the physicochemical properties of the compounds with their biological activity, enabling the prediction of the activity of virtual compounds. nih.gov

Pharmacophore Modeling: This technique involves identifying the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. A pharmacophore model for this compound could be used to screen virtual libraries for new compounds with similar activity profiles. frontiersin.org

Integration of Artificial Intelligence and Machine Learning in Isoindolinone Research

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize many aspects of drug discovery and development, from target identification to synthetic route planning. nih.goviscientific.org The application of these technologies to isoindolinone research, including the study of this compound, holds immense potential.

Predictive Modeling: AI and ML algorithms can be trained on large datasets of chemical structures and biological activities to build predictive models. These models can be used to predict the properties of novel isoindolinone derivatives, such as their bioactivity, toxicity, and pharmacokinetic profiles, thereby prioritizing the synthesis of the most promising candidates.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. By providing the model with the 5-hydroxyisoindolinone scaffold and a set of desired biological activities, it may be possible to generate novel drug candidates with improved efficacy and safety profiles.

Synthetic Route Prediction: AI-powered retrosynthesis tools can analyze a target molecule and propose viable synthetic routes. synthiaonline.com This can significantly accelerate the process of chemical synthesis by identifying the most efficient and cost-effective ways to produce this compound and its derivatives. The integration of AI with automated synthesis platforms could further streamline the drug development process. technologynetworks.com

The convergence of these emerging research directions promises a bright future for the exploration of this compound and the broader class of isoindolinone compounds. While specific data on the 5-hydroxy derivative is currently limited, the foundational knowledge and advanced tools available provide a clear roadmap for unlocking its full therapeutic potential.

Q & A

Q. What are the standard synthetic routes for 5-Hydroxyisoindolin-1-one, and how can their reproducibility be ensured?

Methodological Answer:

  • Synthetic Routes : Common methods include cyclization of substituted phthalimides or oxidation of isoindoline precursors. Key steps involve temperature-controlled reactions (e.g., reflux in anhydrous solvents) and catalytic systems (e.g., palladium-mediated cross-coupling) .
  • Reproducibility : Document reaction conditions (solvent purity, catalyst loading, inert atmosphere) in detail. Use high-resolution NMR (>400 MHz) and HPLC (>95% purity) for characterization. Provide raw spectral data in supplementary materials to enable replication .

Q. What characterization techniques are critical for confirming the structure of this compound derivatives?

Methodological Answer:

  • Primary Techniques :
    • NMR Spectroscopy : Assign peaks for the hydroxyl group (δ 8–10 ppm in DMSO-d6) and lactam carbonyl (δ 165–170 ppm). Use 2D experiments (HSQC, HMBC) to resolve stereochemistry .
    • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]+ and fragmentation patterns.
    • X-ray Crystallography : For unambiguous structural confirmation, particularly for novel derivatives .
  • Data Reporting : Tabulate spectral data (e.g., chemical shifts, coupling constants) in the main text or supplementary files .

Q. How can researchers design initial bioactivity studies for this compound?

Methodological Answer:

  • Assay Selection : Prioritize target-based assays (e.g., enzyme inhibition) over phenotypic screens. Use established protocols for kinases or proteases, citing prior studies (e.g., ATP-binding site competition assays) .
  • Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and solvent-only blanks. Report IC50 values with 95% confidence intervals .

Advanced Research Questions

Q. How should researchers address contradictions in reported bioactivity data for this compound analogs?

Methodological Answer:

  • Heterogeneity Analysis : Apply meta-analytic tools (e.g., Cochrane’s Q-test, I² statistic) to quantify variability across studies. Use forest plots to visualize effect-size discrepancies .
  • Source Investigation : Compare assay conditions (e.g., cell lines, incubation times) and compound purity. Replicate conflicting experiments with standardized protocols .

Q. What strategies optimize the enantioselective synthesis of this compound?

Methodological Answer:

  • Catalyst Screening : Test chiral catalysts (e.g., BINOL-derived phosphoric acids) in asymmetric hydrogenation. Use DOE (Design of Experiments) to optimize enantiomeric excess (ee) .
  • Analytical Validation : Employ chiral HPLC (e.g., Chiralpak IA column) or circular dichroism to determine ee. Report retention times and elution profiles .

Q. How can computational modeling guide SAR studies of this compound derivatives?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets (e.g., PARP1). Validate with MD simulations (>100 ns trajectories) .
  • QSAR Development : Train models on experimentally derived IC50 values. Include descriptors like logP, polar surface area, and H-bond donors .

Q. What experimental designs minimize bias in pharmacokinetic studies of this compound?

Methodological Answer:

  • Blinding : Use double-blinded protocols for dose administration and data analysis.
  • Sampling Schedule : Collect plasma samples at 0, 1, 2, 4, 8, 12, 24 h post-administration. Analyze via LC-MS/MS with deuterated internal standards .

Methodological Tables

Q. Table 1. Key Parameters for Reproducing this compound Synthesis

ParameterOptimal RangeAnalytical ValidationReference
Reaction Temperature80–100°C (reflux)IR spectroscopy (C=O stretch)
Catalyst Loading5–10 mol% Pd(OAc)₂ICP-MS for residual Pd
Purity Threshold>95% (HPLC)Column: C18, 5 µm, 250 mm

Q. Table 2. Statistical Tools for Resolving Data Contradictions

ToolApplicationInterpretationReference
Cochrane’s Q-testDetects heterogeneityp < 0.05 indicates significance
I² StatisticQuantifies heterogeneityI² > 50% = substantial
Sensitivity AnalysisTests robustness of conclusionsVary assay parameters

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.